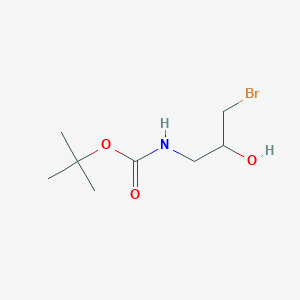

t-Butyl (3-bromo-2-hydroxypropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

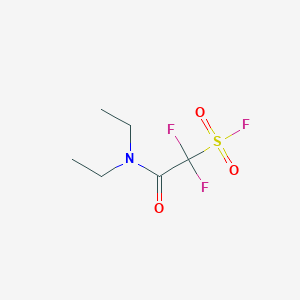

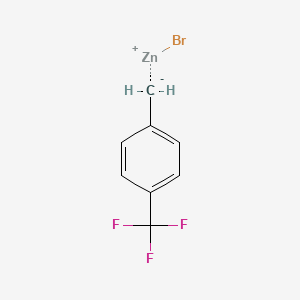

T-Butyl (3-bromo-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H16BrNO2 . It is a white low melting solid . This compound can be used as an alkylating reagent for the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and 3-Bromopropylamine hydrobromide . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis

The molecular weight of this compound is 238.12 . The InChIKey for this compound is IOKGWQZQCNXXLD-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be used as an alkylating reagent for the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .Physical And Chemical Properties Analysis

This compound has a melting point of 37-39 °C and a predicted boiling point of 285.3±23.0 °C . Its density is predicted to be 1.279±0.06 g/cm3 . It is slightly soluble in chloroform, sparingly soluble in ethyl acetate, and slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Metabolic Hydrolysis of Carbamates

Carbamates are known for their diverse applications in medicinal chemistry due to their metabolic hydrolysis properties. A study by Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates, revealing a relationship between molecular structure and metabolic stability. This information is crucial for designing carbamates as drugs or prodrugs, indicating potential applications of t-Butyl (3-bromo-2-hydroxypropyl)carbamate in developing new therapeutic agents (Vacondio, Silva, Mor, & Testa, 2010).

Environmental Impact of Carbamates

Smith and Bucher (2012) reviewed the degradation and environmental impact of N-phenyl carbamate chlorpropham, highlighting concerns about environmental toxins and carcinogenicity for humans. This review could suggest environmental considerations for the use and disposal of this compound and similar compounds (Smith & Bucher, 2012).

Use in Oilfield Applications

The exploration of cellulose and its derivatives in oilfield chemicals for petroleum drilling and exploitation demonstrates the potential for carbamate derivatives in enhancing the performance of drilling fluids and cementing materials. Liu et al. (2021) discuss the application prospects of such derivatives, indicating areas where this compound could find utility in petroleum and natural gas industries (Liu et al., 2021).

Bioseparation Processes

Yan et al. (2018) focused on three-phase partitioning (TPP) as a method for bioseparation, which is significant for the separation and purification of bioactive molecules from natural sources. The study underscores the importance of such methods in food, cosmetics, and medicine, suggesting potential applications for carbamate derivatives in these sectors (Yan et al., 2018).

Safety and Hazards

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P301+P312+P330-P302+P352-P305+P351+P338, suggesting measures to take if exposed or if one feels unwell .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromo-2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABKMJONOAWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)